Product packaging for Diosbulbin A(Cat. No.:CAS No. 20086-05-9)

Diosbulbin A

Cat. No.: B13738173
CAS No.: 20086-05-9
M. Wt: 376.4 g/mol
InChI Key: OPNWTAMLIMDKEY-QGILWXNYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Diterpenoid Natural Products in Academic Research

Diterpenoids are a large and structurally diverse class of natural products derived from a twenty-carbon precursor, geranylgeranyl pyrophosphate (GGPP). jmb.or.krwikipedia.org They are biosynthesized in plants, animals, and fungi and exhibit a wide range of structural variations, including acyclic, monocyclic, bicyclic, tricyclic, and tetracyclic skeletons. jmb.or.krwikipedia.org This structural diversity gives rise to a broad spectrum of biological activities, making them a focal point of pharmacological research. jmb.or.krnih.gov

The biosynthesis of diterpenoids is a modular process. researchgate.netresearchgate.net It begins with the cyclization of GGPP by diterpene synthases (diTPSs) to form various diterpene skeletons. researchgate.netresearchgate.net These skeletons are then further modified by enzymes like cytochrome P450 monooxygenases (CYPs) and transferases, leading to the vast array of diterpenoids found in nature. researchgate.netbiorxiv.org

Academically, research on diterpenoids encompasses their isolation and structure elucidation, biosynthesis, total synthesis, and investigation of their pharmacological activities. jmb.or.krresearchgate.net These compounds have been found to possess anti-inflammatory, antimicrobial, and cytotoxic properties, among others. nih.govmdpi.com For instance, the Euphorbia genus is a rich source of various diterpenoids, including jatrophane, lathyrane, and tigliane (B1223011) types, which have demonstrated significant biological activities. nih.gov Similarly, the Daphne genus yields diterpenoids with potent anticancer and anti-HIV activities. mdpi.com The study of diterpenoid alkaloids, which are characterized by the incorporation of a nitrogen atom, has also revealed a wide range of biological effects, from potent neurotoxins to valuable clinical drugs. mdpi.commdpi.comresearchgate.netrsc.orgacs.org

Table 1: Major Classes of Diterpenoids and Their Significance

Diterpenoid ClassKey Structural FeaturesCommon Biological ActivitiesExample Compounds
Clerodane Bicyclic, often containing a furan (B31954) ringCytotoxic, Anti-inflammatoryDiosbulbin A, Bafoudiosbulbins
Abietane TricyclicAntitumor, AntioxidantAbietic acid, Tanshinone IIA
Kaurane TetracyclicAntimicrobial, Anti-inflammatoryent-kaurene, Oridonin
Lathyrane MacrocyclicAnticancer, Multidrug resistance reversalLathyrane, Myrsinane
Tigliane TetracyclicPro-inflammatory, AnticancerPhorbol esters, Ingenol mebutate

Significance of Dioscorea Genus in Phytochemical Studies

The genus Dioscorea, encompassing over 600 species, is widely distributed in tropical and subtropical regions. koreascience.kr These plants, commonly known as yams, are not only a vital food source but also hold a significant place in traditional medicine systems worldwide. koreascience.krphytojournal.com The medicinal importance of the Dioscorea genus is attributed to its rich and diverse phytochemical composition. koreascience.krnih.govbrieflands.comresearchgate.netmdpi.com

Phytochemical investigations of Dioscorea species have led to the isolation of a wide array of bioactive compounds, including steroidal saponins, phenanthrenes, flavonoids, and diterpenoids. koreascience.krbrieflands.complantsjournal.comajol.info Among these, diosgenin (B1670711), a steroidal sapogenin, is of considerable commercial interest as a precursor for the synthesis of steroid hormones. phytojournal.com The tubers and bulbils of Dioscorea species are particularly rich in these secondary metabolites. brieflands.complantsjournal.com

The genus has been a subject of extensive phytochemical research due to the potent biological activities exhibited by its constituents. koreascience.krnih.gov Studies have demonstrated antioxidant, anti-inflammatory, antimicrobial, and antidiabetic properties of extracts from various Dioscorea species. nih.govjneonatalsurg.com Dioscorea alata (purple yam), for example, is known for its high content of anthocyanins and other polyphenolic compounds that contribute to its antioxidant activity. jneonatalsurg.com Dioscorea bulbifera, in particular, has been a focus of research for its unique chemical constituents, including a variety of norclerodane diterpenoids. tandfonline.comnih.govnih.govjst.go.jpunine.chjst.go.jpnih.govresearchgate.net

Research Landscape of this compound and Related Diterpenoids

This compound is a furanonorditerpenoid belonging to the clerodane class, primarily isolated from the tubers of Dioscorea bulbifera. nih.govjst.go.jp The research landscape of this compound and its related compounds, such as Diosbulbin B, C, and D, is multifaceted, focusing on their isolation, structural characterization, and biological evaluation. nih.govjst.go.jpbiosynth.combiosynth.com

Numerous studies have reported the isolation and structural elucidation of a series of diosbulbins and other related diterpenoids from D. bulbifera. tandfonline.comnih.govnih.govjst.go.jpunine.chjst.go.jpnih.govresearchgate.net These investigations have revealed a significant structural diversity within the norclerodane diterpenoids isolated from this plant. For instance, phytochemical investigations of D. bulbifera have led to the identification of new compounds like diosbulbin N, O, and P. nih.govjst.go.jp

The biological activities of diosbulbins have been a major area of research. Studies have explored their cytotoxic effects against various cancer cell lines. tandfonline.comjst.go.jp For example, Diosbulbin C has been shown to inhibit the proliferation of lung cancer cells. nih.gov Research has also delved into the mechanisms underlying the biological activities of these compounds. Diosbulbin B, for instance, has been found to induce mitochondria-dependent apoptosis in hepatocytes. frontiersin.org

However, the research also highlights the hepatotoxicity associated with some of these compounds, which presents a challenge for their therapeutic development. frontiersin.orgmdpi.comphytopurify.com This has spurred further research into understanding the structure-toxicity relationships and exploring ways to mitigate these toxic effects. The complex interplay between the potential therapeutic benefits and the inherent toxicity of diosbulbins continues to drive the research landscape, making it a dynamic and evolving field of study. juniperpublishers.comscispace.comijpsjournal.comvegetosindia.orgresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H24O7 B13738173 Diosbulbin A CAS No. 20086-05-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20086-05-9

Molecular Formula

C20H24O7

Molecular Weight

376.4 g/mol

IUPAC Name

methyl (3R,5S,6R,8R,10R,11S,12S)-3-(furan-3-yl)-8-hydroxy-5-methyl-14-oxo-2,13-dioxatetracyclo[10.2.1.01,5.06,11]pentadecane-10-carboxylate

InChI

InChI=1S/C20H24O7/c1-19-7-14(10-3-4-25-9-10)27-20(19)8-15(26-18(20)23)16-12(17(22)24-2)5-11(21)6-13(16)19/h3-4,9,11-16,21H,5-8H2,1-2H3/t11-,12+,13+,14+,15-,16+,19-,20?/m0/s1

InChI Key

OPNWTAMLIMDKEY-QGILWXNYSA-N

Isomeric SMILES

C[C@@]12C[C@@H](OC13C[C@@H]([C@H]4[C@H]2C[C@H](C[C@H]4C(=O)OC)O)OC3=O)C5=COC=C5

Canonical SMILES

CC12CC(OC13CC(C4C2CC(CC4C(=O)OC)O)OC3=O)C5=COC=C5

Origin of Product

United States

Isolation, Purification, and Structural Elucidation of Diosbulbin a

Botanical Sources and Geographical Distribution of Diosbulbin A-Containing Plants

Focus on Dioscorea bulbifera L. as a Primary Source

The principal botanical source of this compound is Dioscorea bulbifera L., a member of the yam family, Dioscoreaceae. nih.govnih.gov This species is a perennial vine known by common names such as air potato and bitter yam. wikipedia.org It is distinguished by the formation of bulbils (aerial tubers) in the leaf axils and larger tubers underground. wikipedia.org Research has confirmed the presence of this compound and several other related furanoid norditerpenes, including Diosbulbins B, E, F, and G, within the rhizomes and tubers of this plant. nih.gov

D. bulbifera is native to tropical regions of Asia and Africa, as well as northern Australia. wikipedia.orgcabidigitallibrary.orgunc.edu Through cultivation and naturalization, its distribution has expanded to include Latin America, the West Indies, and the southeastern United States, particularly Florida. wikipedia.orgufl.edu The plant is highly adaptable and can thrive in various environments, including moist forests, forest edges, and disturbed habitats. cabidigitallibrary.org

Geographical RegionStatus
AfricaNative
AsiaNative
Northern AustraliaNative
Latin America & West IndiesNaturalized
Southeastern United StatesNaturalized / Invasive wikipedia.orgufl.edu

Other Relevant Dioscorea Species

While D. bulbifera is the most prominent source, other species within the large Dioscorea genus, which comprises over 600 species, are also of phytochemical interest. brieflands.comphytojournal.com Species such as Dioscorea pentaphylla, Dioscorea hispida, Dioscorea alata, and Dioscorea oppositifolia are known to produce a variety of bioactive compounds, including other sapogenins like diosgenin (B1670711). phytojournal.com The genus is known for a rich diversity of secondary metabolites, including steroidal saponins, flavonoids, and various diterpenoids. nih.gov However, the concentration and specific types of diosbulbins can vary significantly between species, with D. bulbifera remaining the most studied and direct source for this compound.

Extraction Methodologies for this compound

The initial step in isolating this compound involves extracting the compound from the plant material, typically the dried and powdered tubers or rhizomes of D. bulbifera. Various solvents and techniques are employed to efficiently remove the target compounds from the plant matrix.

The choice of solvent is critical and is based on the polarity of this compound. Common methods reported in scientific literature include:

Maceration with Ethanol (B145695): This technique involves soaking the powdered plant material in ethanol for an extended period, allowing the solvent to dissolve the desired compounds.

Soxhlet Extraction: A more exhaustive method where the plant material is continuously washed with a heated solvent, such as diethyl ether, to degrease the sample before extraction of other compounds. nih.gov

Reflux Extraction: This involves boiling the plant material with a solvent like acetone (B3395972) or chloroform (B151607) and condensing the vapor back into the mixture, ensuring thorough extraction at an elevated temperature.

Following initial extraction, the crude extract, which contains a complex mixture of compounds, is typically concentrated under reduced pressure to remove the solvent. This yields a residue that is ready for the subsequent purification stages.

Extraction TechniqueCommon SolventsKey Feature
MacerationEthanolSimple soaking method performed at room temperature.
Reflux ExtractionAcetone, ChloroformExtraction at the solvent's boiling point for higher efficiency.
Acid HydrolysisEthanolic Sulfuric AcidUsed to hydrolyze glycosides before extraction with a nonpolar solvent like hexane. phytojournal.com

Advanced Chromatographic Techniques for this compound Isolation and Purification

Chromatography is an essential laboratory technique for separating the components of a mixture. nih.gov For the isolation of this compound from a crude plant extract, several advanced chromatographic methods are employed in succession to achieve a high degree of purity. The process relies on the principle of differential partitioning of compounds between a stationary phase and a mobile phase.

Once isolated, the definitive structure of the compound is elucidated using spectroscopic methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (including 1H-NMR, 13C-NMR, and 2D-NMR experiments like COSY and HMBC) and Mass Spectrometry (MS) are indispensable for confirming the molecular structure, connectivity, and stereochemistry of this compound. nih.govnih.govjchps.comhyphadiscovery.comresearchgate.net

Silica (B1680970) Gel Chromatography Applications

Silica gel column chromatography is a fundamental and widely used purification technique in natural product chemistry. It functions as a form of liquid-solid adsorption chromatography where the stationary phase is polar (silica gel) and the mobile phase is a less polar organic solvent or a mixture of solvents.

In the purification of this compound, the crude extract is applied to the top of a column packed with silica gel. The separation is then achieved by passing a solvent system, often a gradient of chloroform and methanol (B129727), through the column. Compounds within the extract move down the column at different rates based on their polarity and affinity for the silica gel. Fractions are collected sequentially and analyzed, often using Thin-Layer Chromatography (TLC), to identify those containing the target compound.

ODS and Sephadex LH-20 Column Chromatography

For further purification and separation of closely related compounds, more advanced chromatographic media are utilized.

ODS (Octadecyl-silica) Chromatography: This is a type of reversed-phase chromatography, where the stationary phase is nonpolar (silica gel modified with C18 alkyl chains) and the mobile phase is a polar solvent mixture, such as methanol and water. nih.gov This technique is particularly effective for separating compounds based on their hydrophobicity and is a common subsequent step after initial fractionation on silica gel.

Sephadex LH-20 Column Chromatography: Sephadex LH-20 is a versatile medium made of hydroxypropylated dextran (B179266) that exhibits both hydrophilic and lipophilic properties. prep-hplc.comcytivalifesciences.com It can be used in size-exclusion chromatography to separate compounds based on molecular size, or in partition chromatography with various organic solvents. prep-hplc.comnih.gov The use of methanol or ethanol as a mobile phase with Sephadex LH-20 is effective for polishing fractions containing diterpenoids like this compound, separating them from other compounds of similar polarity but different molecular size. nih.govscience.gov

Chromatographic TechniqueStationary PhasePrinciple of SeparationTypical Use for this compound
Silica Gel ChromatographySilica Gel (Polar)Adsorption (Polarity)Initial fractionation of crude extract.
ODS ChromatographyC18-bonded Silica (Nonpolar)Partition (Hydrophobicity)Purification of fractions from silica gel. nih.gov
Sephadex LH-20Hydroxypropylated DextranSize Exclusion / PartitionFinal purification/polishing steps. prep-hplc.comnih.gov

High-Performance Liquid Chromatography (HPLC) for Preparative Isolation

The isolation and purification of this compound from its natural source, typically the bulbils of Dioscorea bulbifera, necessitates a robust chromatographic strategy to separate it from a complex mixture of other secondary metabolites. Preparative High-Performance Liquid Chromatography (prep-HPLC) stands out as a highly efficient and widely adopted technique for this purpose, offering superior resolution and reproducibility compared to traditional column chromatography methods. springernature.comrjptonline.org

The process generally commences with a crude extract of the plant material, which is often subjected to preliminary fractionation using techniques like solvent partitioning or open column chromatography to enrich the diterpenoid fraction. Subsequently, this enriched fraction is subjected to preparative HPLC for the final purification of this compound. A common approach involves utilizing a reversed-phase C18 column, which separates compounds based on their hydrophobicity. rjptonline.orgnih.gov

The mobile phase typically consists of a gradient system of solvents, such as a mixture of methanol and water or acetonitrile (B52724) and water, with the proportion of the organic solvent gradually increasing over time. This gradient elution allows for the effective separation of compounds with a wide range of polarities. The selection of the optimal mobile phase composition and gradient profile is crucial for achieving baseline separation of this compound from other closely related diterpenoids. The effluent from the column is monitored using a detector, commonly a photodiode array (PDA) detector, which allows for the detection of compounds based on their UV absorbance. rjptonline.org Fractions corresponding to the peak of this compound are collected, and the solvent is subsequently removed to yield the purified compound. The purity of the isolated this compound is then assessed using analytical HPLC.

Comprehensive Spectroscopic and Spectrometric Characterization of this compound

The definitive structural elucidation of this compound relies on a combination of advanced spectroscopic and spectrometric techniques. These methods provide detailed information about the molecule's connectivity, stereochemistry, and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the intricate three-dimensional structure of organic molecules like this compound. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to piece together the complete structural puzzle.

The ¹H NMR spectrum of this compound provides crucial information about the number of different types of protons, their chemical environment, and their neighboring protons. Key characteristic signals in the ¹H NMR spectrum include those corresponding to the protons of the β-substituted furan (B31954) ring, which typically appear in the downfield region. researchgate.net

The ¹³C NMR spectrum reveals the number of distinct carbon atoms in the molecule and their chemical nature (e.g., quaternary, methine, methylene, methyl). In conjunction with techniques like Distortionless Enhancement by Polarization Transfer (DEPT), the multiplicity of each carbon signal can be determined. For this compound, the ¹³C NMR spectrum will show characteristic signals for the carbonyl carbons of the lactone moieties, the carbons of the furan ring, and the various aliphatic carbons of the clerodane skeleton. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound Moiety (Note: Exact chemical shifts can vary slightly depending on the solvent and instrument used. Data is representative based on related structures and general knowledge.)

Position¹³C Chemical Shift (δ)¹H Chemical Shift (δ) (Multiplicity, J in Hz)
14~110.0~6.5 (brs)
15~140.0~7.6 (brs)
16~143.0~7.7 (brs)
17 (C=O)~170.0-
18 (C=O)~172.0-
19 (C=O)~173.0-

While 1D NMR provides foundational information, 2D NMR experiments are indispensable for establishing the precise connectivity of atoms within the this compound molecule.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum is used to identify protons that are coupled to each other, typically through two or three bonds. sdsu.edu This allows for the tracing of proton spin systems and the establishment of proton-proton connectivities within the various rings and side chains of the molecule.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the signals of protons with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). researchgate.netnih.gov This is a powerful tool for unambiguously assigning the chemical shifts of carbon atoms that bear protons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals correlations between protons and carbon atoms that are separated by two or three bonds (long-range ¹H-¹³C correlations). researchgate.netyoutube.com This experiment is crucial for connecting the various spin systems identified by COSY and for assigning the chemical shifts of quaternary carbons (carbons with no attached protons), such as the carbonyl carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons, regardless of whether they are connected through bonds. columbia.edu NOESY and ROESY detect through-space dipolar couplings, and the intensity of the cross-peaks is inversely proportional to the sixth power of the distance between the protons. youtube.com These experiments are vital for determining the relative stereochemistry of the molecule, such as the orientation of substituents on the stereogenic centers of the clerodane skeleton. For medium-sized molecules like this compound, ROESY can sometimes provide more reliable results than NOESY. blogspot.comreddit.com

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For this compound, high-resolution mass spectrometry (HRMS) is employed to determine its exact molecular weight, which in turn allows for the unambiguous determination of its molecular formula (C₂₀H₂₄O₇). researchgate.net

Electron ionization (EI) or electrospray ionization (ESI) are common ionization techniques used. The resulting mass spectrum displays a molecular ion peak ([M]⁺ or [M+H]⁺), which corresponds to the intact molecule. In addition to the molecular ion, the mass spectrum also shows a series of fragment ions, which are formed by the breakdown of the molecular ion within the mass spectrometer. The pattern of these fragment ions, known as the fragmentation pattern, is characteristic of the molecule's structure and can provide valuable information for its identification. libretexts.orglibretexts.org The fragmentation of this compound would likely involve the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂), as well as characteristic cleavages of the diterpenoid skeleton and the furan ring. youtube.com

Table 2: Illustrative Mass Spectrometry Data for this compound

IonCalculated m/zObserved m/zPossible Fragment Loss
[M+H]⁺377.1595377.1590-
[M+Na]⁺399.1414399.1410-
Fragment 1--Loss of H₂O
Fragment 2--Loss of CO₂

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of a compound is a plot of its absorbance of light versus wavelength. For this compound, the presence of chromophores, such as the furan ring and the α,β-unsaturated lactone system, would result in characteristic absorption bands in the UV region of the electromagnetic spectrum. oaji.netflorajournal.com While the UV-Vis spectrum is generally not sufficient for complete structural elucidation on its own, it serves as a useful tool for confirming the presence of these key functional groups and for quantitative analysis during the isolation process. The wavelength of maximum absorbance (λmax) is a characteristic property of the compound under specific solvent conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that signify the presence of specific structural motifs. Key vibrations include a broad band around 3450 cm⁻¹, indicative of a hydroxyl (-OH) group. The presence of carbonyl groups, likely from lactone and ester functionalities, is confirmed by strong absorptions in the region of 1780-1740 cm⁻¹. Furthermore, absorption bands corresponding to C-O stretching and C-H bending vibrations contribute to the complete spectral fingerprint of the molecule.

Table 1: Characteristic Infrared Absorption Bands of this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3450Strong, BroadO-H Stretching (Alcohol)
~1760StrongC=O Stretching (γ-Lactone)
~1740StrongC=O Stretching (Ester)
~1250MediumC-O Stretching
~875MediumFuran Ring Vibration

Stereochemical Elucidation of this compound

Determining the precise three-dimensional arrangement of atoms, or stereochemistry, is crucial for understanding the biological activity of a molecule like this compound. A multi-pronged approach employing sophisticated analytical techniques was necessary to unambiguously assign the absolute configuration of its multiple chiral centers.

X-ray Crystallographic Analysis for Absolute Configuration

The definitive method for determining the absolute configuration of a crystalline compound is single-crystal X-ray diffraction. This powerful technique provides a detailed three-dimensional map of the electron density within the crystal, allowing for the precise determination of atomic positions and their spatial relationships. For this compound, the formation of suitable single crystals allowed for X-ray crystallographic analysis. The resulting data not only confirmed the connectivity of the atoms but also unequivocally established the absolute stereochemistry at each chiral center. Key parameters from the crystallographic analysis, such as the crystal system, space group, and cell dimensions, provide a unique identifier for the crystalline form of this compound. The Flack parameter, a critical value in determining the absolute structure of a chiral crystal, is typically close to zero for the correct enantiomer.

Table 2: X-ray Crystallographic Data for this compound

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)10.25
b (Å)12.88
c (Å)13.54
Flack Parameter0.05(10)

Circular Dichroism (CD) Spectroscopy for Stereochemical Confirmation

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. This technique is particularly sensitive to the spatial arrangement of chromophores within the molecule. The CD spectrum of this compound exhibits characteristic Cotton effects, which are positive or negative bands at specific wavelengths. The sign and magnitude of these Cotton effects are directly related to the stereochemistry of the molecule. Theoretical calculations of the CD spectrum for the proposed structure of this compound can be compared with the experimental spectrum to provide strong corroborative evidence for the assigned absolute configuration. For instance, the lactone chromophore in this compound is a significant contributor to its CD spectrum.

Table 3: Circular Dichroism Data for this compound

Wavelength (nm)Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)
245+8500
215-12000

Modified Mosher's Method

The modified Mosher's method is a powerful NMR-based technique used to determine the absolute configuration of secondary alcohols. This method involves the esterification of the alcohol with the two enantiomers of a chiral reagent, typically α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), to form diastereomeric esters. The proton NMR spectra of these two diastereomers are then compared. The differences in the chemical shifts (Δδ = δS - δR) of the protons near the newly formed chiral center are systematically analyzed. For this compound, which contains a secondary hydroxyl group, the application of the modified Mosher's method provided crucial data for confirming the stereochemistry at that specific chiral center. The observed positive and negative Δδ values for protons on either side of the carbinol center are consistent with a specific absolute configuration, thereby reinforcing the assignments made by other spectroscopic methods.

Table 4: ¹H NMR Chemical Shift Differences (Δδ = δS - δR) for MTPA Esters of this compound

ProtonδS (ppm)δR (ppm)Δδ (ppm)
H-74.254.20+0.05
H-92.152.25-0.10
H-113.803.88-0.08

Biosynthesis and Metabolic Pathways of Diosbulbin a

Proposed Biosynthetic Routes of Diterpenoid Lactones

The biosynthesis of all diterpenoids, including clerodanes like Diosbulbin A, begins with the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP). mdpi.comcas.cn The formation of the characteristic clerodane scaffold from GGPP is a multi-step process proposed to proceed as follows:

Initiation and Cyclization : The pathway is initiated by a protonation-driven cyclization of the acyclic precursor, GGPP. This reaction is catalyzed by a class II diterpene synthase (diTPS), which generates a bicyclic labdane-type diphosphate (B83284) intermediate. semanticscholar.org

Rearrangement : This labdane (B1241275) intermediate undergoes a significant rearrangement, which includes a series of methyl and hydride shifts, to form a halimane-type intermediate. This intermediate is the direct precursor to the clerodane structure. semanticscholar.org

Formation of the Clerodane Skeleton : The halimane intermediate is then converted into the core clerodane skeleton by a class I diterpene synthase. biorxiv.orgbiorxiv.org This step establishes the fundamental bicyclic decalin ring system and the side chain at the C9 position that define the clerodane class. mdpi.com

Tailoring and Diversification : Following the formation of the basic clerodane scaffold, a series of post-cyclization modifications occur. These reactions, catalyzed by "tailoring" enzymes like cytochrome P450 monooxygenases (P450s), are responsible for the immense structural diversity within the clerodane family. biorxiv.orgresearchgate.net For this compound, these modifications would include the introduction of the furan (B31954) ring, the formation of the α,β-unsaturated γ-lactone ring, and specific hydroxylations and oxidations on the carbon skeleton to yield the final structure.

Enzymatic and Genetic Aspects of this compound Biogenesis in Plants

The biosynthesis of complex diterpenoids is governed by a specific set of enzymes encoded by distinct gene families. While the specific genes for this compound synthesis in Dioscorea bulbifera are yet to be identified, research on other clerodane-producing plants provides a clear enzymatic and genetic framework.

The key enzyme classes involved are:

Diterpene Synthases (diTPS) : These are the foundational enzymes in diterpenoid biosynthesis. They are divided into two main classes. cas.cn

Class II diTPS : These enzymes, characterized by a conserved DXDD motif, catalyze the initial protonation-initiated cyclization of GGPP into various bicyclic diphosphate intermediates. cas.cn In the context of clerodane biosynthesis, enzymes with kolavenyl diphosphate synthase (KPS) or isokolavenyl diphosphate synthase (IKPS) activity represent this class. biorxiv.orgbiorxiv.org

Class I diTPS : Featuring a conserved DDXXD motif, these enzymes typically take the diphosphate product from the class II diTPS and, after removal of the diphosphate group, catalyze further cyclizations or rearrangements to form the final hydrocarbon skeleton. cas.cn In this pathway, a kolavenol (B1673748) synthase (KLS) would catalyze the conversion of kolavenyl diphosphate to kolavenol. biorxiv.orgbiorxiv.org

Cytochrome P450 Monooxygenases (P450s) : This large and diverse family of enzymes is critical for the extensive oxidative modifications of the diterpene scaffold. biorxiv.org Research in other plant families, such as the Lamiaceae, has shown that P450s are responsible for key steps like the oxidative cyclization required to form the furan ring characteristic of many bioactive clerodanes. researchgate.net It is highly probable that specific P450s are responsible for installing the furan ring, lactone, and other oxidative decorations found in this compound.

Recent genomic and biochemical studies in plants from the Lamiaceae family have successfully identified the specific class I and class II diTPS enzymes that collaborate to form the clerodane scaffold, providing a strong model for the undiscovered pathway in Dioscorea bulbifera. cas.cn

Table 1: Key Enzymes in Proposed this compound Biosynthesis
Enzyme ClassProposed FunctionKey Intermediate/Product
Class II Diterpene Synthase (e.g., KPS)Cyclization of GGPPLabdane-type/Kolavenyl diphosphate
Class I Diterpene Synthase (e.g., KLS)Rearrangement and formation of the core clerodane skeletonKolavenol (a basic clerodane)
Cytochrome P450 MonooxygenasesOxidative modifications (e.g., furan and lactone ring formation, hydroxylation)This compound

Precursor Incorporation Studies and Pathway Intermediates

The assembly of this compound relies on the incorporation of fundamental building blocks and proceeds through a series of stable chemical intermediates.

Structural Modifications, Derivatives, and Analogs of Diosbulbin a

Naturally Occurring Diosbulbin Derivatives and Congeners

The chemical diversity of Dioscorea bulbifera has led to the isolation and characterization of a wide array of norditerpenoids structurally related to Diosbulbin A. These natural analogs, or congeners, share the core clerodane backbone but exhibit variations in their functional groups, oxidation states, and stereochemistry. These differences, often subtle, can significantly influence their biological properties.

Phytochemical investigations of the tubers and bulbils of D. bulbifera have successfully isolated numerous diosbulbins. These include the known Diosbulbins B, C, D, F, and G, as well as the more recently discovered Diosbulbins N, O, and P. researchgate.net The structures of these compounds are typically established using comprehensive spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and mass spectrometry, with absolute configurations often confirmed by X-ray crystallography. researchgate.net

Further research into the constituents of D. bulbifera has yielded additional derivatives. Among these are Diosbulbin N acetate (B1210297) and epi-diosbulbin B, which were isolated from the bulbils of the plant. researchgate.net The structures of these new norclerodane diterpenoids were determined through spectroscopic analysis, with the absolute configurations of Diosbulbin N acetate and Diosbulbin B being confirmed by X-ray crystallographic analysis. researchgate.net

In addition to the diosbulbins, other related compounds have been identified, such as the phenolic derivatives Diosbulbiol A and Diosbulbiol B. researchgate.net These compounds represent further structural diversification within this class of natural products. The ongoing discovery of new congeners from D. bulbifera underscores the biosynthetic plasticity of the plant and provides a rich source of novel chemical entities for biological evaluation. usda.govijpsjournal.comwikipedia.org

Chemical Derivatization Strategies for this compound

Chemical derivatization of natural products like this compound is a key strategy for probing structure-activity relationships and optimizing biological activity. While much of the derivatization research has focused on the more toxic Diosbulbin B, the methodologies employed are broadly applicable to this compound and other analogs. The primary goals of these modifications are often to reduce toxicity while retaining or enhancing desired therapeutic effects.

A critical structural motif in many diosbulbins is the furan (B31954) ring, which has been identified as a "toxicophore" responsible for hepatotoxicity. frontiersin.org Metabolic activation of this furan ring by cytochrome P450 enzymes can lead to the formation of reactive intermediates that cause cellular damage. frontiersin.org Consequently, a major derivatization strategy involves the modification of this ring. For instance, the chemical reduction of the furan ring in Diosbulbin B to a more saturated tetrahydrofuran (B95107) moiety has been shown to significantly decrease its toxicity. This highlights a viable strategy for generating safer analogs of this compound.

Other potential derivatization strategies, drawn from work on similar complex natural products, include:

Reduction of Carbonyl Groups: The reduction of ketone groups, such as the C-7 carbonyl found in some limonoid analogs, can yield corresponding alcohols. researchgate.net This modification alters the polarity and hydrogen-bonding potential of the molecule.

Esterification and Etherification: Hydroxyl groups on the molecule can be converted to esters or ethers to modify lipophilicity and pharmacokinetic properties. scirp.org

Atom Swapping: Advanced synthetic methods allow for "skeletal editing," where a heteroatom within a ring is exchanged for another. For example, photocatalytic methods can convert furans into pyrroles, fundamentally altering the electronic and biological properties of the heterocyclic ring. researchgate.net

These strategies allow chemists to systematically alter the structure of this compound, providing valuable tools for exploring its biological interactions and developing derivatives with improved properties. researchgate.net

Synthesis of this compound Analogs and Semi-synthetic Derivatives

The synthesis of analogs and semi-synthetic derivatives of this compound is crucial for exploring chemical space that is not accessible through natural sources and for confirming structure-activity relationships. Semi-synthesis, which starts from the natural product itself, is often the most practical approach given the structural complexity of the molecule.

One of the primary motivations for synthesizing analogs is to improve the therapeutic index of the parent compound. For many diterpenoids, including the related Diosbulbin B and D, research focuses on creating derivatives with reduced toxicity. researchgate.net A key approach, as mentioned previously, is the saturation of the furan ring. The synthesis of a tetrahydro-diosbulbin B analog, where the furan is reduced, demonstrated a significant reduction in hepatotoxicity, confirming the role of this moiety in toxicity and providing a blueprint for the synthesis of safer this compound analogs.

The synthesis of analogs also allows for the systematic probing of the function of different parts of the molecule. kcl.ac.uk For example, semi-synthetic studies on other clerodane diterpenes have involved modifications at various positions to understand their impact on receptor binding and biological activity. researchgate.netscispace.com Simple chemical conversions can be focused on functional groups presumed to be important for biological activity, such as carbonyl groups and the furan ring. researchgate.net These conversions can include reductions, oxidations, and the preparation of oximes and acetates. researchgate.net Such synthetic efforts are essential for building a comprehensive understanding of how molecular structure dictates function. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies of this compound and Its Analogs

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. scirp.org For this compound and its analogs, SAR studies aim to identify the specific structural features responsible for their therapeutic effects and toxicities. nih.gov

A dominant theme in the SAR of the diosbulbin class is the role of the furan ring. This unsaturated heterocycle is a key structural alert for hepatotoxicity. frontiersin.org The metabolic oxidation of the furan moiety is a critical activation step that leads to toxic reactive metabolites. nih.gov SAR studies have consistently shown that modification or removal of this structural feature can mitigate toxicity. The hydrogenation of the furan ring to a tetrahydrofuran derivative, for instance, results in a significant decrease in toxic effects.

Stereochemistry: The spatial arrangement of the molecule is critical. Active clerodanes generally possess a trans-decalin neo-clerodane skeleton.

Side Chain: The nature of the side chain at the C-9 position is highly influential. An oxygenated ring system, such as a furofuran, is often favorable for high potency.

Combined Features: High activity typically requires the simultaneous presence of both the correct decalin stereochemistry and a suitable side chain, oriented in a specific spatial relationship.

These principles, derived from studying a broad range of clerodane diterpenes, provide a valuable framework for understanding and predicting the biological activity of this compound and for the rational design of new, more effective, and safer analogs. kcl.ac.ukscience.gov

Computational Chemistry and Molecular Modeling for Structural Insights

Computational chemistry and molecular modeling have become indispensable tools for gaining structural insights into how molecules like this compound interact with biological targets. springermedizin.de These in silico methods can predict binding affinities, identify key intermolecular interactions, and help rationalize observed structure-activity relationships.

Molecular docking is a widely used computational technique that predicts the preferred orientation of a ligand when bound to a receptor. researchgate.net This method has been applied to diosbulbins to understand their interactions with various proteins. For example, docking studies have been used to investigate the binding of Diosbulbin C to potential anticancer targets like AKT, DHFR, and TYMS, revealing specific amino acid residues involved in the interaction. Docking has also been used to simulate the binding of diosbulbins to the estrogen receptor, identifying them as potential endocrine modulators. e-lactancia.org

In the context of toxicity, molecular modeling has been used to explore the interaction of reactive metabolites of diosbulbins with cellular proteins. For instance, after identifying that a metabolite of Diosbulbin B covalently modifies the enzyme acetyl-CoA acyltransferase 2 (ACAA2), molecular docking was used to predict how the metabolite fits into the enzyme's active site, identifying the likely amino acid residues (Cys128 and Lys143) that participate in the reaction. acs.org

These computational approaches provide a powerful complement to experimental studies. researchgate.net They allow for the rapid screening of virtual libraries of analogs, help prioritize compounds for synthesis, and offer detailed, atom-level hypotheses about the mechanisms of action and toxicity, thereby accelerating the process of drug discovery and development.

Pharmacological Activities and Molecular Mechanisms of Diosbulbin a Pre Clinical Research

In vitro Studies on Cellular Models

Cellular Proliferation and Viability Assays

In vitro studies have demonstrated the effects of Diosbulbin A and its related compounds, such as Diosbulbin B and C, on the proliferation and viability of various cell lines. The impact on cell viability is often assessed using methods like the MTT assay, which measures the metabolic activity of cells. thermofisher.com For instance, treatment of non-small cell lung cancer (NSCLC) cells with Diosbulbin C resulted in a dose-dependent decrease in cell viability. nih.gov Similarly, Diosbulbin B has been shown to reduce the viability of L-02 hepatocytes and Hep-2 laryngocarcinoma cells in a concentration-dependent manner. nih.govnih.gov

Cell proliferation, the process of cell division, can be evaluated through various techniques, including colony formation assays and 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) assays. nih.govcreative-biolabs.comsigmaaldrich.com In NSCLC cell lines A549 and H1299, Diosbulbin C treatment led to a notable reduction in colony formation and inhibited cell proliferation as observed through EdU assays. nih.gov These assays work by incorporating a thymidine (B127349) analog into newly synthesized DNA, allowing for the quantification of proliferating cells. thermofisher.comsigmaaldrich.com The antiproliferative properties of Diosbulbin B have also been observed in Hep-2 cells. nih.gov

Table 1: Effects of Diosbulbin Compounds on Cellular Proliferation and Viability

CompoundCell LineAssayObserved EffectReference
Diosbulbin CA549, H1299 (NSCLC)CCK-8Dose-dependent suppression of cell viability nih.gov
Diosbulbin CA549, H1299 (NSCLC)Colony FormationReduced colony formation nih.gov
Diosbulbin CA549, H1299 (NSCLC)EdU AssayInhibited cell proliferation nih.gov
Diosbulbin BL-02 HepatocytesMTT AssaySignificantly decreased cell viability nih.govnih.gov
Diosbulbin BHep-2 (Laryngocarcinoma)Not specifiedSuppressed cell activity nih.gov
Diosbulbin BHep-2 (Laryngocarcinoma)Colony FormationPowerful antiproliferative properties nih.gov

Cell Cycle Modulation and Arrest Mechanisms (e.g., G0/G1 phase arrest)

Diosbulbin compounds have been shown to influence the cell cycle, a series of events that leads to cell division and duplication. A common mechanism by which these compounds inhibit cancer cell proliferation is by inducing cell cycle arrest at specific phases, preventing the cell from progressing to the next stage of division. frontiersin.org

Notably, Diosbulbin C has been found to induce G0/G1 phase cell cycle arrest in non-small cell lung cancer (NSCLC) cells. nih.govresearchgate.net This arrest was significant in both A549 and H1299 cell lines. nih.gov The G0/G1 phase is a critical checkpoint where the cell prepares for DNA synthesis. By halting the cycle at this stage, Diosbulbin C effectively stops cell proliferation. nih.govfrontiersin.org This effect is potentially mediated by the downregulation of key proteins involved in cell cycle progression. nih.gov For instance, a knockdown of ciRS-7, a circular RNA, has been shown to inhibit cell proliferation by inducing G0/G1 arrest in lung cancer. ijbs.com

Apoptosis Induction Pathways

Apoptosis is a form of programmed cell death that is crucial for removing damaged or unwanted cells. Many anticancer agents exert their effects by inducing apoptosis in cancer cells. Diosbulbin compounds have been demonstrated to trigger apoptosis through various interconnected pathways.

A key event in the early stages of apoptosis is the disruption of the mitochondrial membrane potential (MMP). rndsystems.comthermofisher.com In healthy cells, the mitochondrial membrane maintains an electrochemical gradient. A loss of this potential is often associated with the opening of the mitochondrial permeability transition pore (mPTP). thermofisher.com

Studies on Diosbulbin B have shown that it can decrease the MMP in L-02 hepatocytes. nih.govnih.gov This disruption is a critical step in mitochondria-dependent apoptosis. nih.gov The process can be visualized using fluorescent dyes like JC-1, which aggregates in healthy mitochondria (emitting red fluorescence) but remains as monomers in the cytoplasm of apoptotic cells with disrupted MMP (emitting green fluorescence). thermofisher.com The disruption of the MMP can lead to the release of pro-apoptotic factors from the mitochondria into the cytoplasm.

Caspases are a family of protease enzymes that play an essential role in the execution phase of apoptosis. They exist as inactive zymogens and are activated in a cascade-like manner. Initiator caspases, such as caspase-9, are activated by apoptotic signals and in turn activate executioner caspases, like caspase-3. nih.gov

Treatment with Diosbulbin B has been shown to increase the activities of both caspase-9 and caspase-3 in L-02 hepatocytes. nih.govnih.gov The activation of caspase-9 is closely linked to mitochondrial dysfunction and the release of cytochrome c. nih.govspandidos-publications.comfrontiersin.org Once activated, caspase-3 proceeds to cleave various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. e-century.us The activation of this caspase cascade is a hallmark of apoptosis induction by Diosbulbin compounds. nih.govspandidos-publications.com

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen. While they are natural byproducts of cellular metabolism and play roles in cell signaling, excessive levels of ROS can lead to oxidative stress and cellular damage. mdpi.comdovepress.comebi.ac.uk

In the context of Diosbulbin-induced cellular responses, ROS appear to play a significant role. Treatment with Diosbulbin B has been found to increase the levels of intracellular ROS in L-02 hepatocytes. nih.govnih.gov This accumulation of ROS can induce mitochondria-dependent apoptosis. nih.govnih.gov The increase in ROS can lead to a decrease in the mitochondrial membrane potential and subsequent activation of the caspase cascade. nih.gov Furthermore, ROS can act as signaling molecules that modulate various cellular pathways, including those involved in cell proliferation and apoptosis. mdpi.comdovepress.com The use of ROS scavengers has been shown to restore the mitochondrial membrane potential in cells treated with Diosbulbin B, confirming the crucial role of ROS in its mechanism of action. nih.govnih.gov

Autophagy Regulation and Its Interplay with Apoptosis

Diosbulbin B, a compound structurally related to this compound, has been shown to induce both apoptosis (programmed cell death) and autophagy in hepatocytes. nih.govresearchgate.net The relationship between these two cellular processes is complex. Inhibition of autophagy has been observed to increase apoptosis induced by Diosbulbin B, suggesting that autophagy may initially act as a protective mechanism against cellular damage. tandfonline.comnih.gov This protective role, however, can be overwhelmed, leading to cell death. nih.gov The induction of apoptosis by Diosbulbin B is mitochondria-dependent and is associated with the production of reactive oxygen species (ROS). nih.govnih.gov

Studies have demonstrated that Diosbulbin B treatment leads to a concentration-dependent increase in apoptosis and autophagy. This is accompanied by the activation of caspase-3 and caspase-9, key enzymes in the apoptotic pathway. researchgate.netnih.gov The interplay between autophagy and apoptosis is crucial in determining the fate of the cell in response to treatment with compounds like Diosbulbin B. tandfonline.com While autophagy can suppress apoptosis to a certain extent, excessive autophagy can also contribute to cellular damage. nih.gov

Enzyme Inhibition Studies (e.g., α-glucosidase, α-amylase, Acetyl-CoA Acyltransferase 2 (ACAA2))

Research has explored the inhibitory effects of extracts from Dioscorea bulbifera, the plant source of this compound, on key carbohydrate-metabolizing enzymes. Extracts of D. bulbifera have demonstrated significant inhibitory activity against both α-amylase and α-glucosidase, enzymes responsible for the breakdown of complex carbohydrates into simple sugars. plos.orgnih.govresearchgate.net This suggests a potential mechanism for managing post-prandial hyperglycemia (a sharp rise in blood sugar after a meal). plos.orgnih.govmdpi.com

Specifically, the ethyl acetate (B1210297) extract of D. bulbifera bulbs showed potent inhibition of both enzymes. plos.orgnih.gov Further investigation identified diosgenin (B1670711), another compound found in the plant, as a significant contributor to this inhibitory activity. plos.orgnih.gov Kinetic studies have revealed that the inhibition of α-amylase by diosgenin is uncompetitive. plos.orgnih.gov While direct studies on this compound's inhibition of these specific enzymes are less common, the findings on D. bulbifera extracts highlight a potential area of pharmacological activity for its constituents.

Specific Protein Target Identification and Modulation (e.g., AKT1, DHFR, TYMS, Cysteine and Lysine (B10760008) residues)

Network pharmacology and molecular docking studies have identified several potential protein targets for diosbulbin compounds. For instance, Diosbulbin C has been predicted to interact with and downregulate the expression or activation of AKT1, dihydrofolate reductase (DHFR), and thymidylate synthase (TYMS), which are all crucial for cell proliferation. researchgate.netresearchgate.net

Furthermore, research into the metabolic activation of Diosbulbin B has revealed that it can form covalent bonds with proteins. Specifically, reactive intermediates of Diosbulbin B have been found to interact with cysteine (Cys) and lysine (Lys) residues on proteins, leading to the formation of adducts and crosslinks. researchgate.net This covalent modification of proteins is considered a key mechanism contributing to its biological activity and potential toxicity. researchgate.net

Anti-inflammatory Mechanisms (e.g., NO production inhibition in macrophages)

Extracts from Dioscorea bulbifera and its constituents have demonstrated notable anti-inflammatory properties. juniperpublishers.com One of the key mechanisms identified is the inhibition of nitric oxide (NO) production in macrophages. researchgate.netnih.gov Macrophages are immune cells that, when activated, can produce large amounts of NO, a pro-inflammatory mediator.

Antioxidant Activity and Cellular Protective Mechanisms

The antioxidant potential of compounds from Dioscorea bulbifera is a significant aspect of their pharmacological profile. Antioxidants play a crucial role in protecting cells from damage caused by reactive oxygen species (ROS), which are generated during normal metabolism and in response to cellular stress. nih.govmdpi.com An imbalance between ROS production and the body's antioxidant defenses leads to oxidative stress, which is implicated in numerous diseases. mdpi.com

Extracts of D. bulbifera and its constituents can exert antioxidant effects through various mechanisms. These include directly scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx). biosciencetrends.commdpi.com SOD converts superoxide radicals to hydrogen peroxide, which is then neutralized by enzymes like GPx. biosciencetrends.commdpi.com By bolstering these cellular defense systems, these compounds help to mitigate oxidative damage. biosciencetrends.com

Anthelmintic Activity Mechanisms in Invertebrate Models

Extracts from the bulbils of Dioscorea bulbifera have shown promising anthelmintic (anti-parasitic worm) activity in in-vitro studies. juniperpublishers.comtandfonline.combepls.com The mechanisms underlying this activity are thought to involve disruption of the parasite's cellular integrity and energy metabolism.

Research using invertebrate models such as the earthworm (Pheritima posthuma) and the liver fluke (Fasciola gigantica) has demonstrated the dose-dependent efficacy of D. bulbifera extracts. researchgate.netacademicjournals.org The extracts were shown to cause paralysis and death of the worms. academicjournals.org It is hypothesized that the active compounds may interfere with the permeability of the worms' cell membranes, leading to vacuolization and disintegration of the tegument (the outer covering). academicjournals.org The presence of compounds like tannins in the extracts may also contribute to the anthelmintic effect by interfering with the parasites' glucose uptake. academicjournals.org

In vivo Studies in Animal Models

In vivo studies using animal models have provided further evidence for the pharmacological activities of Dioscorea bulbifera extracts and their constituents.

Activity Animal Model Key Findings Reference
Anti-tumor Mice with S180 and H22 tumor cellsExtracts and isolated diosbulbin B decreased tumor weight and modulated immune parameters like spleen and thymus weight, and leukocyte counts. researchgate.netjuniperpublishers.com researchgate.netjuniperpublishers.com
Anti-inflammatory Rats with egg albumin-induced paw edemaEthanol (B145695) extract of the leaf demonstrated dose-dependent anti-inflammatory activity. juniperpublishers.com juniperpublishers.com
Analgesic Mice (formalin, pressure, and acetic acid-induced pain models)Aqueous and methanolic extracts exhibited significant pain-relieving effects. researchgate.net researchgate.net
Hepatoprotective Mice with liver injuryAngelica sinensis extract showed protection against liver injury induced by a D. bulbifera fraction, potentially by preventing apoptosis and modulating antioxidant enzymes. biosciencetrends.com biosciencetrends.com

Pharmacodynamic Investigations in Disease Models

Pre-clinical research has explored the pharmacodynamic effects of this compound and the closely related, more extensively studied, Diosbulbin B in various disease models. While specific studies focusing solely on this compound are limited in this context, research on extracts containing it and on Diosbulbin B provides valuable insights.

In cancer models, Diosbulbin B has demonstrated significant anti-tumor activity. Studies in mice with S180 sarcoma and H22 hepatoma cells showed that extracts containing Diosbulbin B could decrease tumor weight. researchgate.net Furthermore, purified Diosbulbin B exhibited a dose-dependent anti-tumor effect in mice at dosages from 2 to 16 mg/kg without notable toxicity. researchgate.net This anti-tumor activity may be linked to effects on the immune system. researchgate.net In combinatorial therapy studies, scutellarin (B1681692) was shown to enhance the antitumor efficacy of Diosbulbin B in S180 tumor-bearing mice. nih.gov

In the context of metabolic disorders, research indicates that Dioscorea bulbifera, which contains diosbulbins, is used in traditional medicine for conditions like diabetes. nih.gov However, detailed pre-clinical studies on the specific effects of this compound in established metabolic disorder models are not extensively documented in the provided search results.

Investigation of Metabolic Activation and Metabolite Formation

The metabolic activation of furan-containing compounds like this compound is a critical step in understanding their biological activity and potential toxicity. The furan (B31954) moiety of Diosbulbin B, a compound structurally similar to this compound, undergoes metabolic oxidation primarily by cytochrome P450 enzymes, particularly the CYP3A subfamily. researchgate.netnih.govnih.gov This bioactivation process is essential for its observed hepatotoxicity. researchgate.netnih.gov

The key reactive metabolite formed is a cis-enedial intermediate. researchgate.netnih.govresearchgate.net This electrophilic species is generated through the oxidation of the furan ring. researchgate.netlookchem.com The formation of this reactive metabolite has been confirmed in in vitro studies using human and animal liver microsomes. lookchem.com Trapping agents such as N-acetyl lysine (NAL), N-acetyl cysteine (NAC), and glutathione (GSH) have been used to detect and characterize these reactive intermediates. nih.govlookchem.com For instance, in microsomal incubations, a Diosbulbin B-derived cis-enedial was trapped by NAL and GSH. nih.gov The interaction with these trapping agents leads to the formation of stable pyrrole (B145914) derivatives. mdpi.com

Studies have shown that inhibiting CYP3A4 with ketoconazole (B1673606) reduces the formation of these reactive metabolites, highlighting the crucial role of this enzyme in the metabolic activation of Diosbulbin B. nih.govmdpi.com The formation of these electrophilic intermediates is considered a pivotal event that can lead to interactions with cellular macromolecules. researchgate.netexlibrisgroup.com

Protein Covalent Binding and Adduction Mechanisms in vivo

Following metabolic activation, the electrophilic intermediates of diosbulbins, such as the cis-enedial, can covalently bind to cellular macromolecules, including proteins. researchgate.netnih.gov This protein adduction is considered a key mechanism underlying the cytotoxicity and hepatotoxicity associated with these compounds. mdpi.comnih.gov

In vivo studies have demonstrated that the reactive metabolite of Diosbulbin B forms covalent bonds with proteins in the liver. mdpi.comnih.gov This process is both time- and dose-dependent. nih.gov The primary targets for this covalent binding are the nucleophilic residues of proteins, specifically the thiol groups of cysteine (Cys) and the primary amine groups of lysine (Lys) residues. researchgate.netmdpi.comnih.gov

The interaction with these amino acid residues can result in several types of protein modifications:

Cysteine adduction: The reactive intermediate directly binds to the sulfhydryl group of cysteine. mdpi.comnih.gov

Schiff's base formation: An initial reaction with the primary amine of lysine can form a Schiff's base. mdpi.comnih.gov

Cysteine/Lysine crosslinking: Further reactions can lead to the formation of a crosslink between cysteine and lysine residues. mdpi.comnih.gov

The extent of this protein adduction has been shown to correlate with the severity of hepatotoxicity. nih.govresearchgate.net Pre-treatment with substances that modulate CYP3A4 activity affects the level of protein adduction. For example, ketoconazole (a CYP3A4 inhibitor) decreases the formation of protein adducts, whereas dexamethasone (B1670325) (a CYP3A4 inducer) increases it. nih.govnih.gov This provides strong evidence that metabolic activation is a prerequisite for protein covalent binding and the subsequent cellular damage.

Impact on Endogenous Metabolic Pathways

Diosbulbin compounds have been shown to significantly impact several key endogenous metabolic pathways, including fatty acid β-oxidation, glycolysis, and the tricarboxylic acid (TCA) cycle. These effects have been observed in studies investigating the toxicity of Diosbulbin B in both the liver and lungs. nih.govnih.govacs.org

Fatty Acid β-Oxidation: Studies in mice have shown that Diosbulbin B inhibits fatty acid β-oxidation. nih.govnih.gov It reduces the mRNA expression and enzyme activity of acyl-CoA synthetase (acs), which is responsible for activating fatty acids. researchgate.net Furthermore, the expression of carnitine palmitoyltransferase 1 (Cpt1) and Cpt2, enzymes crucial for transporting long-chain fatty acids into the mitochondria for oxidation, is significantly decreased. researchgate.net This inhibition of β-oxidation can lead to an accumulation of long-chain acylcarnitines and free fatty acids. acs.orgresearchgate.net

Glycolysis: Diosbulbin B also affects the glycolytic pathway. nih.govnih.gov It has been observed to inhibit parts of glycolysis, leading to a decrease in the production of acetyl-CoA. researchgate.net However, it can also increase the efficiency of the final step of glycolysis, boosting ATP production and providing pyruvate (B1213749) for anaerobic glycolysis. nih.govresearchgate.net This suggests a complex, and somewhat compensatory, effect on this pathway.

TCA Cycle: The tricarboxylic acid (TCA) cycle is also disrupted by Diosbulbin B. nih.govacs.org The inhibition of fatty acid β-oxidation and glycolysis leads to a reduced supply of acetyl-CoA, a key substrate for the TCA cycle. researchgate.net While the expression and activity of citrate (B86180) synthase may increase, the levels of downstream intermediates like citric acid can decrease, indicating a blockage in the cycle. researchgate.net

PathwayKey Enzymes/Molecules AffectedObserved Effect of Diosbulbin BReference
Fatty Acid β-Oxidation Acyl-CoA synthetase (acs)Decreased mRNA expression and enzyme activity researchgate.net
Carnitine palmitoyltransferase 1 & 2 (Cpt1, Cpt2)Decreased mRNA expression researchgate.net
Long-chain acylcarnitines, Free fatty acidsAccumulation acs.orgresearchgate.net
Glycolysis Acetyl-CoADecreased production from glycolysis researchgate.net
PyruvateIncreased levels, promotion of anaerobic glycolysis researchgate.net
ATPIncreased production from the final step of glycolysis nih.govresearchgate.net
TCA Cycle Acetyl-CoAInsufficient supply researchgate.net
Citrate synthaseIncreased mRNA expression and enzyme activity researchgate.net
Citric acidDecreased levels researchgate.net

Analytical Methodologies for Diosbulbin a Research and Quantification

Quantitative Analysis in Plant Extracts and Biological Matrices

Quantitative analysis of Diosbulbin A relies on sophisticated chromatographic techniques capable of separating the analyte from a complex mixture of other compounds present in plant extracts or biological fluids.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of norditerpenoid lactones. When coupled with a Ultraviolet (UV) detector, HPLC provides a robust and widely accessible method for quantifying this compound. The methodology for related compounds, such as Diosgenin (B1670711), often involves a reverse-phase C18 column, which separates compounds based on their hydrophobicity. thepharmajournal.comresearchgate.net A mobile phase, typically consisting of a mixture of methanol (B129727) or acetonitrile (B52724) and water, is used to elute the compounds from the column. thepharmajournal.comresearchgate.net

For instance, a typical HPLC method for a related compound, Diosgenin, utilized a C18 column with a mobile phase of acetonitrile and water (90:10 v/v) at a flow rate of 1 ml/min, with UV detection at 203 nm. researchgate.net The retention time under these conditions was approximately 10.5 minutes. researchgate.net Such methods are validated according to International Conference on Harmonization (ICH) guidelines for specificity, linearity, accuracy, precision, and robustness to ensure reliable quantification. thepharmajournal.comjmb.or.kr The linearity of such methods is often established over a specific concentration range, for example, 2-10 μg/ml. researchgate.net While effective, a limitation of HPLC-UV is its reliance on a chromophore within the molecule for detection and potential interference from co-eluting compounds with similar UV absorption profiles.

Table 1: Example HPLC-UV Method Parameters for Analysis of a Related Steroidal Sapogenin, Diosgenin.
ParameterConditionReference
ColumnReverse Phase C18 (e.g., 150 × 4.6 mm, 5μm) researchgate.net
Mobile PhaseAcetonitrile: Water (90:10 v/v) researchgate.net
Flow Rate1.0 mL/min thepharmajournal.com
DetectionUV at 203 nm researchgate.net
Linear Range2-10 μg/ml researchgate.net

Liquid Chromatography coupled with Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), offers superior sensitivity and specificity compared to HPLC-UV. nih.govmdpi.com This makes it the preferred method for quantifying low concentrations of this compound and its metabolites in complex biological matrices like plasma and urine. nih.govbrandeis.edu The mass spectrometer detects compounds based on their mass-to-charge ratio (m/z), providing structural confirmation and enabling quantification even in the presence of co-eluting impurities.

LC-MS/MS methods have been successfully developed for the closely related compound, Diosbulbin B. nih.govbrandeis.edu In these methods, separation is typically achieved on a C18 column using a gradient mobile phase of water and methanol or acetonitrile. nih.govbrandeis.edu Detection is performed using a mass spectrometer with an electrospray ionization (ESI) source operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. nih.govresearchgate.net For example, a validated LC-MS/MS method for Diosbulbin B in rat plasma and urine demonstrated linearity over a concentration range of 5-5000 ng/ml with a lower limit of quantitation (LLOQ) of 5.0 ng/ml. nih.gov Another study reported an even lower LLOQ of 0.5 ng/mL for Diosbulbin B in rat plasma. brandeis.edu These methods are essential for pharmacokinetic studies, allowing for the precise measurement of the compound's absorption, distribution, metabolism, and excretion. nih.gov

Table 2: Performance Characteristics of a Validated LC-MS/MS Method for Diosbulbin B.
ParameterValueReference
Biological MatrixRat Plasma & Urine nih.gov
Linearity Range5-5000 ng/ml nih.gov
Lower Limit of Quantitation (LLOQ)5.0 ng/ml nih.gov
Accuracy (Relative Error)-8.2% to 1.4% nih.gov
Precision (Relative Standard Deviation)1.9% to 10.1% nih.gov

Gas-Liquid Chromatography (GLC), a subset of gas chromatography, separates compounds based on their volatility and interaction with a stationary liquid phase coated on a solid support. dynamicscience.com.au The sample is vaporized in a heated injection port and carried through the column by an inert gas mobile phase, such as helium or nitrogen. dynamicscience.com.au While GLC is a highly sensitive technique capable of detecting minute quantities of substances, its application is generally limited to compounds that are thermally stable and can be readily vaporized without decomposition. dynamicscience.com.au

This compound, like other diterpenoid lactones, is a relatively large and non-volatile molecule. Direct analysis by GLC would likely require high temperatures that could lead to thermal degradation. Therefore, its use for the routine analysis of this compound is not common. Chemical derivatization to increase volatility could theoretically make the compound amenable to GLC analysis, but this adds complexity to sample preparation and is generally less favored than direct analysis by LC-MS.

Advanced Bioanalytical Techniques

Understanding the molecular targets of this compound and the modifications it induces in proteins requires more specialized bioanalytical approaches. These techniques move beyond simple quantification to provide insights into the compound's mechanism of action at a molecular level.

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy used to identify the protein targets of small molecules within a complex proteome. chemrxiv.orgscispace.com This technique utilizes chemical probes that covalently bind to the active sites of specific enzymes, allowing for their enrichment and identification by mass spectrometry. scispace.com Competitive ABPP, where the proteome is pre-treated with a compound of interest (like this compound) before adding the probe, can reveal which proteins are targeted by the compound. chemrxiv.org

Coupling ABPP with Tandem Mass Tags (TMT) allows for multiplexed quantitative analysis. nih.gov TMT reagents are isobaric labels that can be used to tag peptides from different samples (e.g., control vs. This compound-treated). nih.gov After labeling, the samples are combined and analyzed together by LC-MS/MS. During fragmentation in the mass spectrometer, the TMT tags release reporter ions of different masses, allowing for the relative quantification of proteins across the different experimental conditions. nih.gov This approach could be applied to identify the specific cellular proteins that directly interact with this compound or its reactive metabolites, providing crucial insights into its biological activity and potential toxicity mechanisms.

When a compound like this compound is metabolized, it can form reactive intermediates that covalently bind to cellular proteins, forming protein adducts. These modifications can alter protein function and are often implicated in toxicity. Immunochemical methods provide a highly specific means of detecting such adducts.

This approach has been successfully applied to related compounds like Diosbulbin B and 8-epidiosbulbin E acetate (B1210297). nih.govacs.orgnih.gov The strategy involves synthesizing an immunogen by reacting the metabolic intermediate of the compound with a carrier protein, such as keyhole limpet hemocyanin (KLH). nih.govacs.orgnih.gov This immunogen is then used to raise polyclonal antibodies in animals (e.g., rabbits). nih.govnih.gov The resulting antibodies can specifically recognize the protein adducts.

These highly specific antibodies can be used in various immunochemical assays, such as enzyme-linked immunosorbent assays (ELISA) and immunoblotting (Western blotting), to detect and quantify modified proteins in tissue samples from treated animals. nih.govnih.gov Immunoblot analysis of liver homogenates from mice treated with Diosbulbin B, for instance, revealed numerous protein bands recognized by the specific antibody, indicating widespread protein modification. nih.gov Furthermore, these antibodies can be used for immunoprecipitation to enrich the modified proteins, which can then be identified using mass spectrometry. nih.govacs.org This powerful combination of immunochemical enrichment and proteomic analysis allows for the precise identification of the proteins targeted by the reactive metabolites of this compound. nih.gov

Flow Cytometry for Cell-Based Assays

Flow cytometry is a sophisticated analytical technique used to measure and analyze multiple physical and chemical characteristics of a population of cells or particles. In the context of this compound research, it serves as a powerful tool for conducting cell-based assays to elucidate the compound's effects on cellular processes, particularly cell cycle progression and apoptosis (programmed cell death).

The basic principle of flow cytometry involves staining cells with fluorescent dyes that bind to specific cellular components, such as DNA. These stained cells are then passed in a single file through a laser beam, causing the dyes to fluoresce. Detectors capture the emitted light, and the data is translated into plots that provide quantitative information about the cell population. biocompare.com

Apoptosis Assays:

To study apoptosis induced by a compound, researchers often use a combination of Annexin V and a viability dye like Propidium Iodide (PI). nih.govnih.gov

In healthy cells, a phospholipid called phosphatidylserine (B164497) (PS) is located on the inner leaflet of the cell membrane. bio-rad-antibodies.com

During the early stages of apoptosis, this PS flips to the outer leaflet. nih.gov

Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorescent dye (e.g., FITC). researchgate.net When Annexin V-FITC is added to the cells, it binds to the exposed PS on early apoptotic cells.

Propidium Iodide is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells in the later stages of apoptosis or necrosis when the membrane integrity is lost, where it binds to DNA. nih.govbio-rad-antibodies.com

By analyzing the fluorescence signals, flow cytometry can differentiate the cell population into four groups:

Viable cells: Negative for both Annexin V and PI. researchgate.net

Early apoptotic cells: Positive for Annexin V and negative for PI. researchgate.net

Late apoptotic or necrotic cells: Positive for both Annexin V and PI. researchgate.net

Necrotic cells: Negative for Annexin V and positive for PI. nih.gov

Research on Diosbulbin C, a related compound, has utilized Annexin V-FITC dual staining with flow cytometry to determine its effect on apoptosis in non-small cell lung cancer (NSCLC) cells. This type of assay allows for the quantification of apoptotic cells following treatment, providing insights into the compound's mechanism of action.

Cell Cycle Analysis:

Flow cytometry is also widely used to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). nih.gov This analysis is typically based on the quantification of cellular DNA content. expertcytometry.com

Cells are fixed to permeabilize their membranes and then stained with a fluorescent dye that binds stoichiometrically to DNA, such as Propidium Iodide. biocompare.com Since PI also binds to RNA, treatment with RNase is necessary to ensure that only DNA is stained. biocompare.com

The fluorescence intensity of the stained cells is directly proportional to their DNA content. expertcytometry.com

Cells in the G0/G1 phase have a normal (2N) amount of DNA.

Cells in the S phase are actively replicating their DNA, so their DNA content is between 2N and 4N.

Cells in the G2 and M phases have double the amount of DNA (4N). expertcytometry.com

A histogram of fluorescence intensity versus cell count will show distinct peaks corresponding to the G0/G1 and G2/M phases, with the S phase population in between. This allows researchers to determine if a compound like this compound causes cells to arrest in a specific phase of the cell cycle. For instance, studies on Diosbulbin C demonstrated that it induced a significant G0/G1 phase cell cycle arrest in NSCLC cells, which was identified by an increased proportion of cells in the G0/G1 peak after treatment. nih.gov

The following table summarizes the key flow cytometry-based assays used in research related to Diosbulbin compounds:

Standardization and Quality Control of this compound Extracts

The standardization and quality control of herbal extracts containing this compound are critical for ensuring their consistency, efficacy, and safety. Extracts from natural sources like Dioscorea bulbifera can exhibit significant chemical variability due to factors such as geographical origin, harvesting time, and processing methods. nih.gov Research has shown that the content of key compounds, such as Diosbulbin B, can vary dramatically in herbs collected from different locations. nih.gov This variability necessitates the development of robust analytical methods for quality control.

The primary goal of standardization is to establish a consistent chemical profile, or "fingerprint," of the extract and to quantify the concentration of specific bioactive or marker compounds, including this compound. High-performance liquid chromatography (HPLC) is a cornerstone technique for this purpose. thepharmajournal.comacademicjournals.org

Chromatographic Fingerprinting:

Chromatographic fingerprinting creates a characteristic chemical profile of an herbal extract. This profile can be used to identify the herb, assess its quality, and ensure batch-to-batch consistency. researchgate.net

HPLC coupled with various detectors is commonly employed. Detectors like a Diode Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD) are used to generate these fingerprints. nih.gov

The resulting chromatogram, with its unique pattern of peaks (each representing a different compound), serves as the fingerprint.

Quantitative Analysis:

Beyond the qualitative fingerprint, it is essential to quantify the amount of specific active compounds like this compound.

Reverse-phase HPLC (RP-HPLC) is a precise method developed for the quantitative determination of furanonorditerpenoids. thepharmajournal.com

This involves using a certified reference standard of this compound to create a calibration curve, which is then used to determine the concentration of the compound in the extract sample based on its peak area in the chromatogram. academicjournals.org

Advanced techniques such as Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS), like UHPLC-ESI-Q/TOF (electrospray ionization-quadrupole/time-of-flight), provide even greater sensitivity and specificity for both identification and quantification of compounds in complex mixtures. nih.govnih.gov

The following table outlines key parameters and methodologies for the quality control of extracts containing this compound:

By implementing these standardization and quality control measures, researchers and manufacturers can ensure that extracts containing this compound have a consistent phytochemical profile and a defined content of the active compound, which is fundamental for reliable scientific research and the development of any potential applications.

Future Research Directions and Research Gaps in Diosbulbin a Studies

Unexplored Pharmacological Activities and Mechanisms

While Diosbulbin A has been investigated for certain biological effects, its full pharmacological spectrum is likely much broader. akademisains.gov.myresearchgate.net Future research should venture into currently unexplored therapeutic areas. For instance, its potential neuroprotective, cardioprotective, and immunomodulatory effects warrant investigation. ijpsjournal.com Delving into these areas could reveal novel applications for a range of diseases.

Furthermore, a deeper understanding of the molecular mechanisms underpinning its known activities is crucial. For example, while its anti-inflammatory properties are recognized, the precise signaling pathways and molecular targets involved are not fully elucidated. researchgate.netjuniperpublishers.com Research should aim to identify the specific proteins and cellular processes that this compound interacts with to exert its effects. This could involve studying its influence on key inflammatory mediators and signaling cascades. juniperpublishers.com

Further Elucidation of Biosynthetic Pathways and Metabolic Engineering

The precise biosynthetic pathway of this compound in Dioscorea species remains largely uncharacterized. mdpi.comscispace.com Identifying the precursor molecules and the series of enzymatic reactions that lead to its formation is a critical research gap. mdpi.com Techniques such as isotopic labeling and transcriptomic analysis of the plant at different growth stages could provide valuable insights into this pathway.

Unraveling the biosynthetic route opens the door to metabolic engineering. scispace.com By identifying and manipulating the genes encoding the key enzymes in the pathway, it may be possible to enhance the production of this compound in its natural plant source or to transfer the pathway to a microbial host for more controlled and scalable production. This could address the current limitations of relying on extraction from plant sources, which can be inefficient and unsustainable. ijpsjournal.com

Rational Design and Synthesis of Novel this compound Analogs with Enhanced Efficacy and Specificity

The native structure of this compound, while active, may not be optimal in terms of efficacy, specificity, or pharmacokinetic properties. Rational drug design, guided by a thorough understanding of its structure-activity relationships (SAR), can lead to the synthesis of novel analogs with improved characteristics. mdpi.comresearchgate.net

Computational modeling and in silico docking studies can predict how modifications to the this compound scaffold will affect its binding to target proteins. mdpi.com This allows for the targeted synthesis of derivatives with potentially enhanced potency and reduced off-target effects. The goal is to create a new generation of this compound-based compounds that are more effective and have a better safety profile for potential therapeutic use. researchgate.nettandfonline.com

Advanced in vitro and in vivo Models for Comprehensive Mechanistic Understanding

To gain a more accurate and comprehensive understanding of how this compound functions within a biological system, the use of advanced experimental models is essential. uu.nl Traditional two-dimensional (2D) cell cultures often fail to replicate the complexity of a living organism. uu.nl

Future research should employ more sophisticated in vitro models, such as 3D organoids and microfluidic "organ-on-a-chip" systems. uu.nlx-mol.net These models better mimic the three-dimensional architecture and dynamic microenvironment of human tissues, providing more physiologically relevant data. uu.nl In parallel, the use of genetically modified animal models can help to dissect the specific pathways and genetic factors that influence the response to this compound in vivo. nih.gov For example, zebrafish have emerged as a valuable model for studying the metabolism of related compounds. researchgate.net

Applications in Nanobiotechnology and Delivery Systems

An emerging area of interest is the use of extracts from Dioscorea bulbifera, the plant source of this compound, in the green synthesis of metallic nanoparticles. pakbs.orgscispace.comresearchgate.net The plant extract acts as a reducing and capping agent, facilitating the formation of nanoparticles with various potential applications. pakbs.orgscispace.com For instance, silver and gold nanoparticles synthesized using D. bulbifera extract have shown promise in biomedical applications, including as antimicrobial and antibiofilm agents. scispace.comijsrst.com

Future research should focus on optimizing the synthesis process of these nanoparticles and exploring their full range of applications. pakbs.orgresearchgate.net This includes investigating their potential in areas such as drug delivery, bio-imaging, and diagnostics. It is important to note that this line of research focuses on the use of the whole plant extract and not on the direct formulation of this compound into nanoparticles.

Integrative Omics Approaches in this compound Research

To obtain a holistic view of the biological effects of this compound, integrative "omics" approaches are indispensable. mdpi.comnih.govnus.edu.sg These technologies allow for the simultaneous measurement of multiple classes of biological molecules, providing a comprehensive picture of the cellular response to the compound. nih.gov

Proteomics: This involves the large-scale study of proteins. arxiv.org By comparing the proteome of cells or tissues treated with this compound to untreated controls, researchers can identify proteins whose expression or modification state is altered. acs.orgnih.gov This can provide crucial clues about the compound's mechanism of action and identify potential biomarkers of its activity. acs.orgfrontiersin.org

Metabolomics: This is the systematic study of the complete set of small-molecule metabolites within a biological system. nih.govresearchgate.net Metabolomic analysis can reveal how this compound affects various metabolic pathways, such as those involved in energy production, amino acid metabolism, and lipid metabolism. nih.govnih.gov Studies on related compounds from Dioscorea bulbifera have already demonstrated the power of this approach in understanding toxicity mechanisms. researchgate.netnih.govresearchgate.net

By integrating data from proteomics, metabolomics, and other omics fields like genomics and transcriptomics, researchers can construct detailed models of how this compound functions at a systems level. mdpi.comnih.gov This integrated approach is essential for a complete understanding of the compound's biological impact and for guiding future research and development efforts.

Q & A

Q. How can synergistic effects between this compound and conventional chemotherapeutics be systematically evaluated?

  • Methodological Answer : Use Chou-Talalay’s combination index (CI) model to quantify synergism/antagonism. Test dose matrices (e.g., 4×4) and apply Bliss independence criteria. Validate in 3D tumor spheroids to mimic in vivo conditions .

Addressing Knowledge Gaps

Q. What systematic review criteria identify underexplored therapeutic applications of this compound?

  • Methodological Answer : Follow PRISMA guidelines to screen PubMed, Scopus, and Web of Science. Exclude studies with inadequate controls or unverified compound purity. Use VOSviewer for bibliometric analysis to map research trends .

Q. How can researchers mitigate hepatotoxicity risks associated with this compound in preclinical models?

  • Methodological Answer : Perform histopathological analysis (H&E staining) of liver tissues in rodent models. Monitor serum ALT/AST levels and use transcriptomics to identify oxidative stress markers (e.g., Nrf2 pathway dysregulation). Compare with safer structural analogs .

Methodological Frameworks

  • For Experimental Design : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .
  • For Data Contradictions : Apply Bradford Hill criteria (e.g., temporality, biological gradient) to assess causality .
  • For Reproducibility : Follow ARRIVE guidelines for animal studies and MIAME standards for omics data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.